molecular formula C11H9NO B8600336 4-(3-Oxobutenyl)-benzonitrile

4-(3-Oxobutenyl)-benzonitrile

Cat. No.: B8600336
M. Wt: 171.19 g/mol
InChI Key: HQBRLWSRWSICCF-UHFFFAOYSA-N
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Description

4-(3-Oxobutenyl)-benzonitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

4-(3-oxobut-1-enyl)benzonitrile

InChI

InChI=1S/C11H9NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-7H,1H3

InChI Key

HQBRLWSRWSICCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Water (150 ml) and 10% NaOH aqueous solution (4.5 ml) were added under vigorous stirring to a solution of 4-cyanobenzaldehyde (7.0 g, 80.6 mmol) in acetone (40 ml) and water(25 ml). The reaction mixture was stirred at 14° C. for 8 hr, after the reaction completed, the reaction mixture was neutralized with 6N hydrochloric acid to adjust pH=7-8.The precipitated separated solid was collected by filtration and dried, then recrystallized from anhydrous ethanol to give 4.8 g of crystals in needles, mp: 102-103° C., yield: 49.25%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
49.25%

Synthesis routes and methods II

Procedure details

By stirring 3.02 g of 4-cyanobenzaldehyde and 7.32 g of acetonylidene-triphenylphosphorane in 50 ml of dichloromethane and then recrystallizing from isopropanol, 3.15 g (80%) of 4-(3-oxobutenyl)-benzonitrile is obtained. 1.71 g of it is mixed in 20 ml of dichloromethane with 20 ml of a 0.5 M solution of bromine in dichloromethane. After decolorization, the solvent is drawn off in a vacuum. The remaining oil is refluxed with 0.95 g of imidazole and 7 ml of triethylamine in 40 ml of toluene for 2 hours. A precipitate is filtered off, the filtrate is distributed in ethyl acetate-2M hydrochloric acid, the hydrochloric acid phase is alkalized with potassium carbonate and extracted with ethyl acetate. 1.2 g of a crude product is obtained, which, after recrystallization from isopropanol, yields the Z-isomer with mp. 131°-135° C. After chromatography of the mother liquor on silica gel (eluant ethyl acetate), the E-isomer is obtained from ethyl acetate/ether as crystals of mp: 123°-126° C.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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